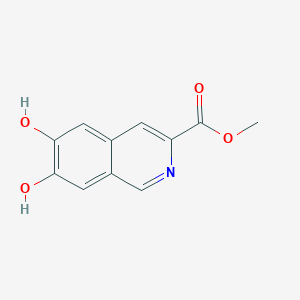

Methyl 6,7-dihydroxyisoquinoline-3-carboxylate

CAS No.: 88932-18-7

Cat. No.: VC15952159

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88932-18-7 |

|---|---|

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | methyl 6,7-dihydroxyisoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C11H9NO4/c1-16-11(15)8-2-6-3-9(13)10(14)4-7(6)5-12-8/h2-5,13-14H,1H3 |

| Standard InChI Key | ZTWHYXMEDZTKGF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=CC(=C(C=C2C=N1)O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of methyl 6,7-dihydroxyisoquinoline-3-carboxylate is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol. Its IUPAC name, methyl 6,7-dihydroxyisoquinoline-3-carboxylate, reflects the bicyclic isoquinoline core substituted with hydroxyl and methoxycarbonyl groups. The compound’s planar aromatic structure facilitates π-π stacking interactions, while the hydroxyl groups enhance solubility in polar solvents and participation in hydrogen bonding .

Key Structural Features:

-

Isoquinoline Core: A fused benzene-pyridine ring system.

-

Hydroxyl Groups: Electron-donating substituents at positions 6 and 7, influencing redox reactivity.

-

Ester Group: A methoxycarbonyl group at position 3, offering sites for hydrolysis or nucleophilic substitution.

Compared to its tetrahydroisoquinoline analog (CAS 611239-26-0), which features a saturated six-membered ring, the fully aromatic system of methyl 6,7-dihydroxyisoquinoline-3-carboxylate confers greater rigidity and conjugation, potentially enhancing interactions with biological targets .

Synthetic Routes and Reactivity

While explicit synthetic protocols for this compound are scarce, analogous isoquinoline derivatives are typically synthesized via:

Pomeranz-Fritsch Reaction

A classical method for constructing isoquinoline scaffolds involves cyclization of β-arylethylamides under acidic conditions. For methyl 6,7-dihydroxyisoquinoline-3-carboxylate, a precursor such as 3-carboxy-6,7-dihydroxyisoquinoline could undergo esterification with methanol and a catalytic acid .

Functional Group Modifications

-

Ester Hydrolysis: The methoxycarbonyl group may be hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization.

-

Oxidation/Reduction: The hydroxyl groups could be oxidized to quinones or protected via acetylation to direct reactivity at other positions .

Hypothesized Biological Activities

Based on structurally related compounds, methyl 6,7-dihydroxyisoquinoline-3-carboxylate may exhibit the following activities:

Antimicrobial Properties

Isoquinoline derivatives often disrupt microbial cell membranes or inhibit essential enzymes. For example, methyl 7-chloroquinoline-3-carboxylate (CAS 379699-99-7) shows activity against Staphylococcus aureus, suggesting that substitution patterns critically influence efficacy .

Anticancer Mechanisms

The planar aromatic system may intercalate DNA or inhibit topoisomerases, while the ester group could enhance membrane permeability. Compared to cisplatin, isoquinoline derivatives frequently exhibit lower IC₅₀ values in cancer cell lines, though direct data for this compound remains unpublished .

Comparative Analysis of Isoquinoline Derivatives

| Compound | CAS Number | Key Features | Reported Activities |

|---|---|---|---|

| Methyl 6,7-dihydroxyisoquinoline-3-carboxylate | 88932-18-7 | Aromatic, hydroxyl, ester | Hypothesized antioxidant, anticancer |

| Methyl (3S)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | 611239-26-0 | Saturated ring, stereocenter | Neuroprotective, enzyme inhibition |

| Methyl 7-chloroquinoline-3-carboxylate | 379699-99-7 | Chlorine substituent | Antimicrobial, antitumor |

Structural variations significantly alter bioactivity. For instance, saturation of the isoquinoline ring (as in 611239-26-0) reduces planarity, potentially limiting DNA intercalation but improving solubility .

Challenges and Future Directions

-

Synthetic Accessibility: Developing efficient, scalable routes remains critical for further study.

-

Biological Profiling: In vitro and in vivo assays are needed to validate hypothesized activities.

-

Structure-Activity Relationships: Systematic modifications could identify key functional groups driving bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume